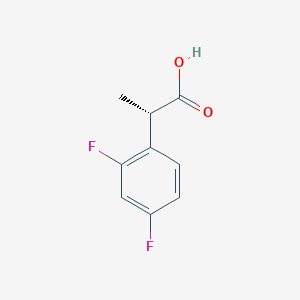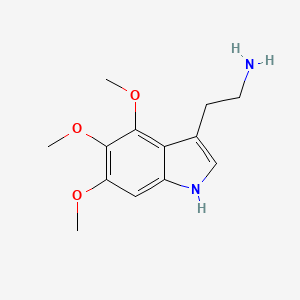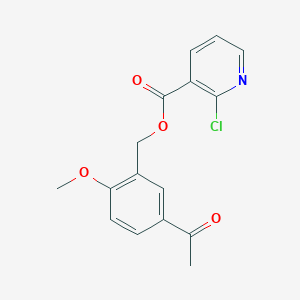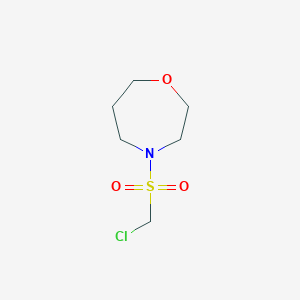
4-((Chloromethyl)sulfonyl)-1,4-oxazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Chloromethyl)sulfonyl)-1,4-oxazepane is a chemical compound that belongs to the class of oxazepanes It is characterized by the presence of a chloromethyl group and a sulfonyl group attached to the oxazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane typically involves the reaction of an oxazepane derivative with chloromethyl sulfone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as sodium hydroxide or potassium carbonate, which facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-((Chloromethyl)sulfonyl)-1,4-oxazepane undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The chloromethyl group can be reduced to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methyl-substituted oxazepane.
Substitution: Various substituted oxazepane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((Chloromethyl)sulfonyl)-1,4-oxazepane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential as a drug candidate or a building block in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-((Chloromethyl)sulfonyl)-1,4-oxazepane involves its reactive functional groups. The chloromethyl group can undergo nucleophilic substitution reactions, while the sulfonyl group can participate in oxidation-reduction reactions. These reactions enable the compound to interact with various molecular targets, potentially affecting biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((Chloromethyl)sulfonyl)-1,4-thiazepane: Similar structure but contains a sulfur atom in the ring.
4-((Chloromethyl)sulfonyl)-1,4-diazepane: Contains two nitrogen atoms in the ring.
4-((Chloromethyl)sulfonyl)-1,4-oxathiane: Contains both oxygen and sulfur atoms in the ring.
Eigenschaften
Molekularformel |
C6H12ClNO3S |
|---|---|
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
4-(chloromethylsulfonyl)-1,4-oxazepane |
InChI |
InChI=1S/C6H12ClNO3S/c7-6-12(9,10)8-2-1-4-11-5-3-8/h1-6H2 |
InChI-Schlüssel |
NHSHDPGQYPRHNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCOC1)S(=O)(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


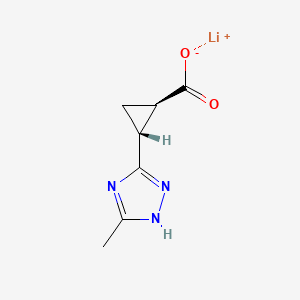
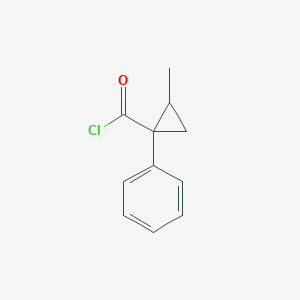
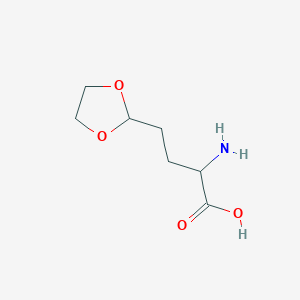
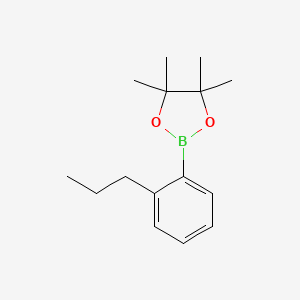
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)

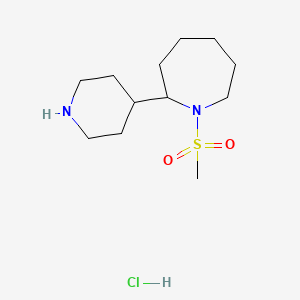

![{5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)

